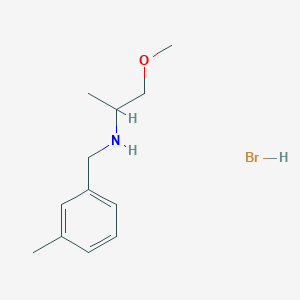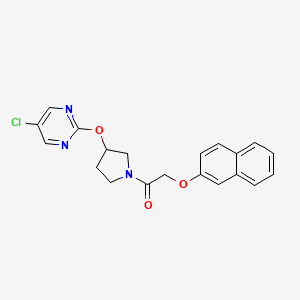![molecular formula C16H9N3O B2790011 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 303145-58-6](/img/structure/B2790011.png)
3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazinones are a class of organic compounds that contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are known to exhibit a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antihypertensive, and anticancer properties .
Synthesis Analysis
Pyridazinones can be synthesized through various methods. One common method involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with electrophilic and nucleophilic reagents .Molecular Structure Analysis
The molecular structure of pyridazinones can vary depending on the substituents present at different positions on the pyridazine ring. The structure of these compounds can be confirmed through elemental analyses and spectral data .Chemical Reactions Analysis
Pyridazinones can undergo various chemical reactions due to the presence of reactive sites on the pyridazine ring. These reactions can lead to the formation of a variety of derivatives with different biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazinones can vary depending on their structure. For example, the compound 6-(Pyridin-4-yl)pyridazin-3(2H)-one has a molecular weight of 173.17 and a linear formula of C9H7N3O .Mécanisme D'action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been reported to interact with a range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical physiological processes .
Mode of Action
Pyridazinone derivatives have been shown to inhibit certain enzymes, modulate receptor activity, and interact with various proteins . For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific chemical structure .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyridazinone derivatives .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one in lab experiments is its diverse pharmacological activities, making it a potential candidate for various research applications. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one. One potential direction is the optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the development of new analogs and derivatives of this compound may lead to the discovery of new compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction with hydrazine hydrate in the presence of a catalyst such as trifluoroacetic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
The unique structural properties of 3-(4-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one make it an attractive candidate for various scientific research applications. This compound has shown promising results in preclinical studies as an anticancer agent, with the ability to inhibit the growth of various cancer cell lines. It has also demonstrated anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has shown antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
Propriétés
IUPAC Name |
3-pyridin-4-ylindeno[1,2-c]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O/c20-16-12-4-2-1-3-11(12)15-13(16)9-14(18-19-15)10-5-7-17-8-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHIQVNSBFGJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

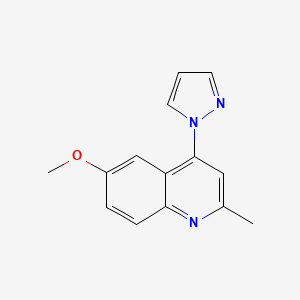
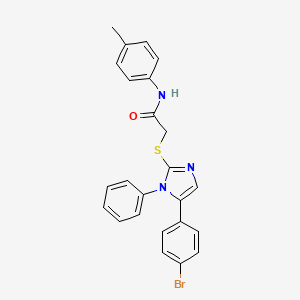

![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
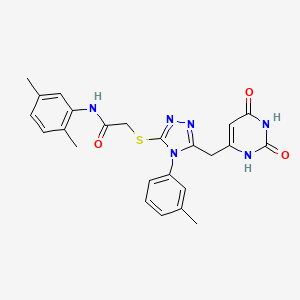
![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)

![(1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)

![7-(5-bromo-2-chloropyridine-3-carbonyl)-2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B2789948.png)
